3-Amino-1lambda4-thietan-1-one 3-Amino-1lambda4-thietan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733563
InChI: InChI=1S/C3H7NOS/c4-3-1-6(5)2-3/h3H,1-2,4H2
SMILES:
Molecular Formula: C3H7NOS
Molecular Weight: 105.16 g/mol

3-Amino-1lambda4-thietan-1-one

CAS No.:

Cat. No.: VC17733563

Molecular Formula: C3H7NOS

Molecular Weight: 105.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1lambda4-thietan-1-one -

Specification

Molecular Formula C3H7NOS
Molecular Weight 105.16 g/mol
IUPAC Name 1-oxothietan-3-amine
Standard InChI InChI=1S/C3H7NOS/c4-3-1-6(5)2-3/h3H,1-2,4H2
Standard InChI Key OZGWIFFWPCEUEE-UHFFFAOYSA-N
Canonical SMILES C1C(CS1=O)N

Introduction

3-Amino-1lambda4-thietan-1-one is a sulfur-containing heterocyclic compound with the molecular formula C3H7NOSC_3H_7NOS and a molecular weight of 105.16 g/mol. It is characterized by a four-membered thietanone ring structure, incorporating a sulfur atom, an amino group (-NH2_2), and a ketone functional group (-C=O). Its IUPAC name is 1-oxothietan-3-amine, and its structural formula can be represented by the SMILES string: C1C(CS1=O)N .

This compound is notable for its unique combination of chemical functionalities, which grant it distinct reactivity patterns and potential applications in organic synthesis, medicinal chemistry, and material sciences.

Synthesis

The synthesis of 3-Amino-1lambda4-thietan-1-one typically involves cyclization reactions that incorporate sulfur into a four-membered ring system. While detailed synthetic routes are not explicitly provided in the available literature, similar compounds are often synthesized through:

  • Cyclization of thiol precursors: Using thiol-containing precursors under controlled conditions to form the thietanone ring.

  • Oxidative methods: Introduction of oxygen into a sulfur-containing intermediate to yield the ketone functionality.

Further optimization of these methods can enhance yields and reduce by-products.

Applications

3-Amino-1lambda4-thietan-1-one has potential applications in various fields due to its unique structure:

  • Medicinal Chemistry:

    • The amino group can participate in hydrogen bonding, making it a candidate for drug design.

    • The strained thietanone ring may interact uniquely with biological targets, offering potential for enzyme inhibition or receptor binding.

  • Organic Synthesis:

    • The compound's reactivity can be exploited for constructing more complex molecules.

    • It may serve as a precursor for synthesizing other heterocyclic compounds.

  • Material Science:

    • Sulfur-containing heterocycles like this one are often explored for their electronic properties and potential use in advanced materials.

Structural Comparison with Related Compounds

To understand the uniqueness of 3-Amino-1lambda4-thietan-1-one, it is helpful to compare it with structurally or functionally related compounds:

Compound NameStructure/FunctionalityUnique Features
Trichloroacetic AcidStrong acid with Cl substituentsKnown hepatocarcinogen; affects metabolism.
2-AminothiazoleSulfur-containing five-membered ringInvolved in diverse biological activities.
Acetic AcidSimple carboxylic acidWeaker acidity compared to trifluoroacetic acid.

The thietanone structure combined with an amino group makes this compound distinct from other sulfur-containing heterocycles like thiazoles or thiophenes.

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